molecular formula C15H18N4O B12900314 N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide CAS No. 61310-42-7

N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide

Cat. No.: B12900314
CAS No.: 61310-42-7
M. Wt: 270.33 g/mol
InChI Key: KMODMELPUBASHE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide typically involves the formation of the pyridine and pyrimidine rings, followed by the introduction of the hexanamide group. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the pyridine ring. The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diaminopyrimidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases by binding to their ATP-binding sites, thereby blocking their ability to phosphorylate substrates . The exact pathways involved depend on the specific target and the context in which the compound is used .

Properties

CAS No.

61310-42-7

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-(2-pyridin-4-ylpyrimidin-4-yl)hexanamide

InChI

InChI=1S/C15H18N4O/c1-2-3-4-5-14(20)18-13-8-11-17-15(19-13)12-6-9-16-10-7-12/h6-11H,2-5H2,1H3,(H,17,18,19,20)

InChI Key

KMODMELPUBASHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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